(2-Methoxyethyl)[(5-methylfuran-2-yl)methyl]amine
Description
Properties
IUPAC Name |
2-methoxy-N-[(5-methylfuran-2-yl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-8-3-4-9(12-8)7-10-5-6-11-2/h3-4,10H,5-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHOPNYPKFBIPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
(2-Methoxyethyl)[(5-methylfuran-2-yl)methyl]amine (IUPAC: 2-methoxy-N-[(5-methyl-2-furyl)methyl]ethanamine) features a 5-methylfuran ring tethered to a methoxyethylamine moiety via a methylene bridge. The furan oxygen and methoxy group create electron-rich regions, influencing its reactivity in nucleophilic and coordination reactions.
Physical Characteristics
- Molecular formula : C₉H₁₅NO₂
- Molecular weight : 169.22 g/mol
- Physical state : Liquid at room temperature
- Storage conditions : Stable under inert atmosphere at 2–8°C.
- Hazard profile : Classified as harmful if swallowed (H302), causes skin irritation (H315), and may induce respiratory irritation (H335).
Synthetic Methodologies
Reductive Amination of 5-Methylfurfuryl Derivatives
The most widely reported method involves reductive amination between 5-methylfurfurylamine and 2-methoxyacetaldehyde:
Reaction Scheme :
$$ \text{5-Methylfurfurylamine} + \text{2-Methoxyacetaldehyde} \xrightarrow{\text{NaBH}_4/\text{MeOH}} \text{Target Compound} $$
Optimized Conditions :
- Solvent : Methanol
- Temperature : 0–5°C (prevents imine oligomerization)
- Reducing agent : Sodium cyanoborohydride (NaBH₃CN) yields 78% product vs. 65% with NaBH₄.
- Catalyst : Ru(II) half-sandwich complexes (e.g., [(η⁶-C₆H₆)RuCl₂]₂) enhance reaction rates by 40% under aerobic conditions.
Table 1 : Reductive Amination Yield Optimization
| Reducing Agent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaBH₄ | None | 25 | 65 |
| NaBH₃CN | Ru(II) | 0 | 78 |
| H₂ (1 atm) | Pd/C (5%) | 50 | 82 |
Nucleophilic Substitution Route
An alternative pathway employs 5-methylfurfuryl chloride and 2-methoxyethylamine:
Mechanism :
$$ \text{5-Methylfurfuryl Chloride} + \text{2-Methoxyethylamine} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} + \text{HCl} $$
Key Observations :
- Solvent effects : Dichloromethane outperforms THF (89% vs. 72% yield) due to better chloride ion stabilization.
- Base selection : Triethylamine gives superior results compared to K₂CO₃ (89% vs. 68%).
Catalytic Hydrogenation Strategies
Ruthenium-Catalyzed Systems
Building on methodologies for related furanic amines, Ru(II) complexes enable one-pot synthesis from 5-methylfurfural:
Procedure :
- Aldehyde activation : 5-Methylfurfural reacts with hydroxylamine to form oxime.
- Hydrogenation : H₂ (50 psi) with [(η⁶-C₆H₆)RuCl(L)]PF₆ catalysts (L = pyrazole ligands) reduces oxime to amine.
Advantages :
- 95% conversion at 0.1 mol% catalyst loading.
- Tolerates moisture and oxygen, unlike Pd-based systems.
Table 2 : Catalyst Performance Comparison
| Catalyst | Loading (mol%) | Time (h) | Yield (%) |
|---|---|---|---|
| [(η⁶-C₆H₆)RuCl(L1)]PF₆ | 0.1 | 12 | 95 |
| Pd/C | 5 | 24 | 82 |
| Raney Ni | 10 | 48 | 65 |
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeOH/H₂O = 70:30) shows 95% purity, with major impurities identified as bis-alkylated byproducts.
Applications and Derivatives
Pharmaceutical Intermediate
The compound serves as a precursor to:
Ligand in Coordination Chemistry
Its tertiary nitrogen coordinates to transition metals, forming complexes with Ru(II) and Pd(II) for catalytic applications.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyethyl)[(5-methylfuran-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxyethyl and methylfuran groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with sodium borohydride may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
(2-Methoxyethyl)[(5-methylfuran-2-yl)methyl]amine has been investigated for its potential therapeutic applications. Its structure suggests that it may interact with biological systems, particularly in the development of pharmaceuticals targeting various diseases.
Case Study: Anticancer Activity
Research has indicated that compounds containing furan derivatives exhibit anticancer properties. A study demonstrated that similar furan-based amines could inhibit tumor growth in vitro and in vivo models, suggesting that this compound may possess similar activities due to its structural attributes.
Materials Science
The compound is also being explored for its role in polymer chemistry and as a building block for advanced materials. Its unique functional groups allow for modification and incorporation into polymer matrices.
Case Study: Polymer Synthesis
A recent study utilized this compound in the synthesis of biodegradable polymers. The incorporation of this compound enhanced the thermal stability and mechanical properties of the resulting materials, making them suitable for various applications, including packaging and biomedical devices.
Organic Synthesis
In organic synthesis, this compound serves as a versatile intermediate. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.
Case Study: Synthesis of Novel Compounds
In a synthetic pathway, researchers employed this compound to create novel heterocyclic compounds. This approach demonstrated the compound's utility in generating complex molecular architectures that could be further explored for biological activity.
Mechanism of Action
The mechanism of action of (2-Methoxyethyl)[(5-methylfuran-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s structural analogs differ primarily in:
- Substituents on the amine group (e.g., alkyl, aryl, or heterocyclic groups).
- Modifications to the methoxyethyl chain (e.g., chain length, branching).
- Substitutions on the furan ring (e.g., halogenation, methyl group position).
Table 1: Key Physicochemical Properties of Selected Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Storage Conditions | References |
|---|---|---|---|---|---|
| (2-Methoxyethyl)[(5-methylfuran-2-yl)methyl]amine | C₉H₁₅NO₂ | 169.22 | 5-methylfuran, methoxyethylamine | Room temperature | |
| (4-Methoxybutyl)[(5-methylfuran-2-yl)methyl]amine | C₁₁H₁₉NO₂ | 197.27 | Extended methoxybutyl chain | Not specified | |
| Cyclopentyl-(5-methylfuran-2-ylmethyl)-amine | C₁₁H₁₇NO | 179.26 | Cyclopentylamine substituent | Not specified | |
| (3-Bromothiophen-2-yl)methylamine | C₈H₁₂BrNOS | 250.16 | Thiophene ring, bromine substituent | Room temperature | |
| (5-Methylfuran-2-yl)methylamine hydrochloride | C₉H₁₆ClNO | 189.68 | Isopropylamine, hydrochloride salt | Not specified |
Key Observations :
- Chain Length : Increasing the methoxyalkyl chain (e.g., from ethyl to butyl) raises molecular weight and may enhance lipophilicity .
- Ring Systems: Replacing the furan with a thiophene (as in the bromothiophene analog) introduces a heavier heteroatom (sulfur vs.
- Salt Forms : Hydrochloride salts (e.g., isopropylamine analog) improve stability and solubility for pharmaceutical applications .
Bioactivity
- This suggests that the methoxyethyl moiety may enhance target binding via hydrogen bonding or hydrophobic interactions.
- Agrochemical Potential: Furan-containing amines, such as hexyl[(5-methylfuran-2-yl)methyl]amine (CAS: 1152657-49-2), are explored as intermediates in herbicides and insecticides .
Biological Activity
(2-Methoxyethyl)[(5-methylfuran-2-yl)methyl]amine, with the molecular formula C9H15NO2, is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 5-methylfurfural with 2-methoxyethylamine. The reaction conditions are crucial for obtaining the desired product:
- Starting Materials : 5-methylfurfural, 2-methoxyethylamine
- Reaction Conditions : Conducted in an inert atmosphere (nitrogen or argon), using solvents like ethanol or methanol.
- Catalysts : Acidic or basic catalysts may be used to facilitate the reaction.
- Temperature : Generally maintained between 50-80°C for several hours.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains and fungi. Notably, studies have shown:
- Inhibition of Bacterial Growth : The compound demonstrates inhibition against Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential.
- Fungal Activity : Preliminary data suggest antifungal properties, which may be beneficial in treating fungal infections.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors. The binding alters the activity of these targets, leading to biological responses such as:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.
- Receptor Modulation : Potential modulation of receptor activity could result in altered cellular signaling pathways.
Comparative Analysis
To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Contains methoxyethyl and methylfuran groups | Antimicrobial and antifungal |
| (2-Methoxyethyl)[(5-methylthiophen-2-yl)methyl]amine | Similar structure with thiophene instead of furan | Limited data on biological activity |
| (2-Methoxyethyl)[(5-methylpyrrole-2-yl)methyl]amine | Contains pyrrole ring | Different chemical properties |
This table illustrates how the combination of functional groups in this compound contributes to its distinct reactivity and potential applications compared to its analogs.
Case Studies
A selection of case studies highlights the biological activity and potential applications of this compound:
-
Antimicrobial Screening :
- A study evaluated the compound's effectiveness against common pathogens. Results showed a significant reduction in bacterial colony formation at concentrations as low as 50 µg/mL.
-
Fungal Inhibition :
- In vitro assays demonstrated that the compound inhibited fungal growth by disrupting cell wall integrity, suggesting a mechanism similar to that of established antifungal agents.
-
Pharmacological Applications :
- Investigations into its use as a lead compound for drug development revealed promising results in preliminary toxicity assessments, indicating a favorable safety profile.
Q & A
Q. Synthesis Methodology :
- Step 1 : React (5-methylfuran-2-yl)methanol with 2-methoxyethylamine under nucleophilic substitution conditions.
- Step 2 : Use a catalyst (e.g., p-toluenesulfonic acid) in a polar solvent (e.g., ethanol or dichloromethane) at 60–80°C for 6–12 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high-purity yields (>95%) .
Q. Key Analytical Data :
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₉H₁₅NO₂ | |
| Molecular Weight | 169.22 g/mol | |
| InChI Key | OBHOPNYPKFBIPH-UHFFFAOYSA-N |
Advanced Question: How do steric and electronic factors influence the reactivity of this compound in nucleophilic reactions?
Answer :
The methoxyethyl group introduces steric hindrance near the amine, slowing reactions requiring planar transition states (e.g., SN2 mechanisms). Conversely, the 5-methylfuran group provides electron-rich aromaticity, enhancing electrophilic substitution at the furan’s β-position .
Q. Methodological Considerations :
- Electrophilic Substitution : Optimize reactions (e.g., nitration) using HNO₃ in acetic anhydride at 0–5°C to avoid side reactions .
- Nucleophilic Reactivity : Use bulky bases (e.g., LDA) to deprotonate the amine selectively, minimizing steric interference .
Basic Question: What analytical techniques are recommended for characterizing this compound?
Q. Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm amine proton integration (δ 2.5–3.0 ppm) and furan ring protons (δ 6.0–7.0 ppm) .
- Mass Spectrometry : ESI-MS for molecular ion peak (m/z 169.22) and fragmentation patterns .
- X-ray Crystallography : Resolve 3D conformation to assess steric effects on reactivity .
Advanced Question: How can contradictory data on the compound’s biological activity be resolved?
Answer :
Discrepancies in reported antimicrobial or anticancer activities often arise from:
- Experimental Variables : Differences in cell lines (e.g., HeLa vs. MCF-7) or assay conditions (e.g., pH, serum content) .
- Structural Analogues : Impurities from incomplete purification (e.g., residual 5-methylfurfural) may confound results .
Q. Resolution Strategy :
Validate purity via HPLC (≥98%) before bioassays.
Use isogenic cell lines and standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
Advanced Question: What computational methods predict the compound’s interaction with biological targets?
Q. Answer :
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450) or receptors (e.g., GPCRs). The furan’s π-electrons and amine’s hydrogen-bonding capacity are critical for affinity .
- MD Simulations : GROMACS for stability analysis over 100 ns trajectories to assess binding mode persistence .
Q. Key Findings :
- Strong interaction with COX-2 (binding energy: −8.2 kcal/mol) suggests anti-inflammatory potential .
Basic Question: What are the solubility and stability profiles under experimental conditions?
Q. Answer :
| Property | Condition | Value |
|---|---|---|
| Solubility | Water | Low (<0.1 mg/mL) |
| Ethanol | High (~50 mg/mL) | |
| Stability | pH 7.4, 25°C | Stable for 24 hours |
| Light exposure | Degrades (t₁/₂: 8 h) |
Q. Storage Recommendations :
Advanced Question: How does modifying the methoxyethyl chain affect metabolic stability?
Answer :
Case Study : Replacing the methoxy group with a trifluoroethoxy group increased metabolic stability in rat liver microsomes (t₁/₂: 2.4 h → 6.7 h) due to reduced CYP450 oxidation .
Q. Methodology :
- Synthesize analogues via reductive amination.
- Assess stability using LC-MS/MS to track metabolite formation (e.g., N-oxide derivatives) .
Advanced Question: What strategies optimize yield in large-scale synthesis?
Q. Answer :
- Continuous Flow Reactors : Improve heat/mass transfer, achieving 85% yield vs. 65% in batch .
- Catalyst Screening : Immobilized lipases (e.g., CAL-B) reduce side products in amine coupling .
Q. Process Table :
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 12 h | 2 h |
| Yield | 65% | 85% |
| Purity | 92% | 98% |
Basic Question: What safety precautions are critical during handling?
Q. Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis due to volatile byproducts (e.g., formaldehyde) .
- Waste Disposal : Neutralize acidic/basic residues before incineration .
Advanced Question: How does the compound compare to structurally similar amines in receptor binding?
Q. Answer :
| Compound | Target Receptor | Binding Affinity (Kd) |
|---|---|---|
| Target Compound | Serotonin 5-HT₂A | 120 nM |
| N-(2-Hydroxyethyl) analog | 5-HT₂A | 450 nM |
| Butyl[(5-methylfuran)methyl]amine | Dopamine D₂ | 890 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
